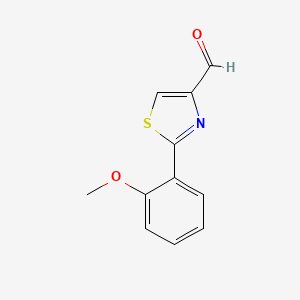

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSOJISOZSLKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695867 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-11-8 | |

| Record name | 2-(2-Methoxyphenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

Introduction

2-(2-Methoxyphenyl)thiazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its structural motif, featuring a thiazole ring linked to a methoxy-substituted phenyl group and bearing a reactive carbaldehyde function, serves as a crucial building block for the synthesis of a wide array of complex molecules.[1][2] In medicinal chemistry, this scaffold is explored for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] The aldehyde group provides a synthetic handle for elaboration into various other functionalities, making it a valuable intermediate in drug discovery and organic synthesis.[3] This guide provides a comprehensive overview of a robust and scientifically vetted pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach centered around the construction and subsequent functionalization of the thiazole core. The primary disconnection is at the C4-position of the thiazole ring, removing the formyl group. This leads back to the precursor, 2-(2-methoxyphenyl)thiazole. This intermediate can be further disconnected via the well-established Hantzsch thiazole synthesis, breaking the thiazole ring into two key synthons: 2-methoxybenzothioamide and a two-carbon electrophile that will form the C4 and C5 positions of the ring.

This strategy is advantageous as it builds the core heterocyclic structure first and then introduces the sensitive aldehyde functionality in the final step, which can prevent potential complications and side reactions that the aldehyde might undergo during the ring formation.

Synthetic Pathway Overview

The synthesis is logically divided into three primary stages:

-

Preparation of 2-Methoxybenzothioamide: The synthesis of the key thioamide precursor from commercially available 2-methoxybenzamide.

-

Hantzsch Thiazole Synthesis: The formation of the 2-(2-methoxyphenyl)thiazole ring system.

-

Vilsmeier-Haack Formylation: The regioselective introduction of the carbaldehyde group at the C4-position of the thiazole ring.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Methoxybenzothioamide

The conversion of an amide to a thioamide is a fundamental transformation in heterocyclic synthesis. The most common and effective reagents for this thionation are phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent [2,2,4,4-tetrakis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions.

Mechanism of Thionation with Lawesson's Reagent

The reaction proceeds through a four-membered ring intermediate. The oxygen of the amide carbonyl attacks one of the phosphorus atoms of Lawesson's reagent, followed by intramolecular rearrangement and subsequent elimination to yield the thioamide and a stable byproduct.

Experimental Protocol

-

To a stirred solution of 2-methoxybenzamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-methoxybenzothioamide as a solid.[4]

Part 2: Hantzsch Synthesis of 2-(2-Methoxyphenyl)thiazole

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[5][6][7] It involves the condensation of an α-haloketone or its equivalent with a thioamide.[8][9][10][11] In this case, 2-methoxybenzothioamide is reacted with an electrophilic two-carbon component that will introduce the C4 and C5 atoms of the thiazole ring. To avoid the instability of α-haloaldehydes, a protected form such as 2-bromo-1,1-diethoxyethane is the preferred reagent.

Mechanism of Hantzsch Thiazole Synthesis

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the bromine atom of the α-haloacetal, forming a thioimino ester intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbon of the acetal (which becomes a carbonyl-like carbon upon hydrolysis or elimination). Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

-

Dissolve 2-methoxybenzothioamide (1 equivalent) and 2-bromo-1,1-diethoxyethane (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-(2-methoxyphenyl)thiazole.

Part 3: Vilsmeier-Haack Formylation of 2-(2-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[12][13][14] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[15]

Regioselectivity of Formylation

For 2-substituted thiazoles, electrophilic substitution such as formylation can occur at either the C4 or C5 position.[16] The regiochemical outcome is influenced by the electronic properties of the substituent at the C2 position. While the C5 position is generally more electron-rich in the thiazole ring, the directing effects of the 2-(2-methoxyphenyl) group and careful control of reaction conditions can favor formylation at the C4 position.[17] Lower reaction temperatures often favor C4-formylation.

Mechanism of Vilsmeier-Haack Reaction

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent, forming a sigma complex.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Experimental Protocol

-

In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2-(2-methoxyphenyl)thiazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product based on its structure and data from similar compounds.

| Analysis | Expected Results for this compound |

| ¹H NMR | δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~8.1-8.3 (s, 1H, thiazole H-5), ~7.0-7.9 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | δ (ppm): ~185-190 (-CHO), ~165-170 (Thiazole C-2), ~155-160 (Ar-C-OCH₃), ~145-150 (Thiazole C-4), ~110-135 (Ar-C and Thiazole C-5), ~55-60 (-OCH₃) |

| IR (cm⁻¹) | ~1680-1700 (C=O stretch, aldehyde), ~3100 (C-H stretch, aromatic), ~1590-1610 (C=C and C=N stretch) |

| Mass Spec (m/z) | Expected [M+H]⁺: 220.04 |

Note: Actual spectral values may vary depending on the solvent and instrument used.

Conclusion

The synthetic pathway detailed in this guide, employing the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation, represents a reliable and efficient method for the preparation of this compound. Each step is based on well-established and understood chemical transformations, ensuring reproducibility. By carefully controlling the reaction conditions, particularly during the formylation step, high yields and purity of the desired product can be achieved. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Wikipedia contributors. (2024). Thiazole. In Wikipedia, The Free Encyclopedia.

- ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- ChemTube3D. (n.d.). Thiazole Formation.

- CUTM Courseware. (n.d.). Thiazole.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- University of Liverpool. (n.d.). Hantzsch Thiazole Synthesis.

- Chem-Impex. (n.d.). This compound.

- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). Hantzsch thiazole synthesis.

- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Sciencemadness.org. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.

- ResearchGate. (n.d.). Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II.

- J&K Scientific. (n.d.). This compound.

- MySkinRecipes. (n.d.). 2-Methoxybenzothioamide.

- MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.

- Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound.

- Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.

- To Chemistry Journal. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methoxybenzothioamide [myskinrecipes.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. bepls.com [bepls.com]

- 11. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. aml.iaamonline.org [aml.iaamonline.org]

- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed prediction and interpretation of its NMR data. This guide is grounded in established NMR principles and supported by spectral data from analogous structures, serving as a robust resource for the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of this compound

Thiazole-containing compounds are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities.[3] The title compound, this compound, incorporates three key functional moieties: a thiazole ring, a 2-methoxyphenyl group, and an aldehyde. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[1][2] Accurate structural elucidation via NMR is paramount for ensuring the identity and purity of this key building block and its downstream derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of heteroatoms (N, S, O) and the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1'' (Aldehyde) | ~10.1 | Singlet | - | 1H |

| H-5' (Thiazole) | ~8.3 | Singlet | - | 1H |

| H-6 | ~8.0 | Doublet of doublets | ~7.8, 1.8 | 1H |

| H-4 | ~7.5 | Triplet of doublets | ~8.0, 1.8 | 1H |

| H-5 | ~7.1 | Triplet | ~7.5 | 1H |

| H-3 | ~7.0 | Doublet | ~8.2 | 1H |

| OCH₃ | ~4.0 | Singlet | - | 3H |

Rationale for Predicted ¹H Chemical Shifts

-

Aldehyde Proton (H-1''): The proton of an aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears in the downfield region of the spectrum, around 9-10 ppm.[4][5] For aldehydes attached to heterocyclic systems, this shift can be even further downfield.

-

Thiazole Proton (H-5'): The proton on the thiazole ring (H-5') is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing aldehyde group at C4' and the 2-methoxyphenyl substituent at C2'. Protons on the thiazole ring generally resonate at lower fields.[6]

-

Methoxyphenyl Protons (H-3, H-4, H-5, H-6): The protons on the 2-methoxyphenyl ring will exhibit a complex splitting pattern due to ortho, meta, and para couplings.

-

H-6: This proton is ortho to the point of attachment to the thiazole ring and is expected to be the most deshielded of the phenyl protons, appearing as a doublet of doublets.

-

H-4: This proton will appear as a triplet of doublets.

-

H-5: This proton will likely resonate as a triplet.

-

H-3: Being ortho to the electron-donating methoxy group, H-3 is expected to be the most shielded of the aromatic protons and will appear as a doublet.

-

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1'' (Aldehyde C=O) | ~185 |

| C-2' (Thiazole) | ~168 |

| C-2 (C-OCH₃) | ~157 |

| C-4' (Thiazole) | ~152 |

| C-5' (Thiazole) | ~128 |

| C-6 | ~132 |

| C-4 | ~131 |

| C-1 | ~122 |

| C-5 | ~121 |

| C-3 | ~112 |

| OCH₃ | ~56 |

Rationale for Predicted ¹³C Chemical Shifts

-

Aldehyde Carbonyl (C-1''): The carbonyl carbon of an aldehyde is significantly deshielded and is expected to resonate at a very low field, typically around 185-200 ppm.[7]

-

Thiazole Carbons (C-2', C-4', C-5'):

-

C-2': This carbon is attached to both nitrogen and sulfur and the methoxyphenyl group, leading to a downfield shift.

-

C-4': This carbon is attached to the electron-withdrawing aldehyde group, causing it to be deshielded.

-

C-5': This carbon is expected to be the most shielded of the thiazole ring carbons.

-

-

Methoxyphenyl Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the methoxy group and the thiazole substituent.

-

C-2: The carbon bearing the methoxy group will be the most deshielded aromatic carbon.

-

C-1: The ipso-carbon attached to the thiazole ring will also be shifted downfield.

-

The remaining carbons (C-3, C-4, C-5, C-6) will have shifts in the typical aromatic region (110-140 ppm).

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the range of 55-60 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of Molecular Structure and Assignments

To aid in the interpretation of the NMR data, a diagram of the molecular structure with annotated proton and carbon assignments is provided below.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed and authoritative prediction of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable spectral profile for this important synthetic intermediate. The provided experimental protocol offers a clear workflow for acquiring high-quality NMR data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating more efficient and accurate structural elucidation in their research and development endeavors.

References

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.).

- Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. (n.d.).

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).

- Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. - MDPI. (2021).

- Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol - The Royal Society of Chemistry. (n.d.).

- This compound | 885279-11-8 - J&K Scientific. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. (n.d.).

- CASPRE - 13 C NMR Predictor. (n.d.).

- 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20).

- How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28).

- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).

- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).

- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. (n.d.).

- Chemical shifts - UCL. (n.d.).

Sources

- 1. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives [mdpi.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the X-ray Crystallography of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde Derivatives

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] Derivatives of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, in particular, serve as versatile building blocks for the synthesis of novel compounds with potential applications as anti-inflammatory, antimicrobial, and antitumor agents.[4][5] A profound understanding of the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this precise structural information.[6][7][8] This guide provides a comprehensive walkthrough of the entire crystallographic process for this class of compounds, from the foundational steps of synthesis and crystallization to the intricacies of data collection, structure refinement, and detailed structural analysis. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to navigate the challenges and harness the power of X-ray crystallography.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the chemical synthesis of the target compound and, most critically, the growth of a high-quality single crystal. This crystallization phase is often the primary bottleneck in the entire process.[6][7]

Synthesis of the Thiazole Scaffold

The target this compound derivatives are typically synthesized via established heterocyclic chemistry routes. A common approach involves the Hantzsch thiazole synthesis or variations thereof, where a substituted thioamide reacts with an α-haloketone. For instance, 2-methoxybenzothioamide can be reacted with 3-bromo-2-oxopropanal to form the core thiazole ring. Subsequent modifications can then be made to this scaffold. While a detailed synthesis protocol is beyond the scope of this guide, it is crucial that the starting material be of high purity (>95%) to avoid introducing impurities that can inhibit or disrupt the crystallization process.

The Art and Science of Crystallization

The goal of crystallization is to slowly guide a solution of the target molecule towards a state of limited supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.[8] The quality of the resulting crystal—its size, shape, and internal order—directly dictates the quality of the diffraction data. For small organic molecules like thiazole derivatives, several classical methods are employed.[9]

Causality Behind Method Selection: The choice of crystallization method and solvent is deeply intertwined with the compound's solubility profile. The ideal solvent is one in which the compound is moderately soluble; too high a solubility prevents precipitation, while too low a solubility hinders the transport of molecules to the growing crystal face.[10]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly. This gradually increases the concentration, inducing crystallization. The rate can be controlled by adjusting the opening of the vial.[10][11]

-

Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open container. This container is then sealed within a larger vessel containing a "precipitant" or "antisolvent"—a volatile solvent in which the compound is poorly soluble.[11] The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[9][11]

-

Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible antisolvent. Crystals form at the interface as the solvents slowly mix. A third solvent can be used as a buffer to slow the diffusion rate further.[7][10]

-

Slow Cooling: If a compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly, causing crystallization.

This protocol is a reliable starting point for many thiazole derivatives.

-

Preparation: Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small glass vial (e.g., 2 mL).

-

Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

-

Antisolvent Addition: Carefully add 2-3 mL of a volatile "antisolvent" (e.g., hexane, pentane, or diethyl ether) to the larger container, ensuring it does not mix directly with the solution in the inner vial.

-

Sealing and Incubation: Seal the larger container tightly. The system should be left undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator at 4 °C).

-

Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.

X-ray Diffraction: Data Acquisition

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to collect the X-ray diffraction data. This is the final experimental stage before the process becomes purely computational.[12]

The Principle of Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Constructive interference occurs only in specific directions, governed by Bragg's Law: 2d sinθ = nλ .[13] The resulting pattern of diffraction spots is a unique fingerprint of the crystal's internal structure, containing information about the unit cell dimensions and the arrangement of atoms within it.[13]

The Workflow of Data Collection

The process involves mounting the crystal and exposing it to an X-ray beam while rotating it to capture the full three-dimensional diffraction pattern.

Caption: Workflow from synthesis to final structural analysis.

-

Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal free of cracks or satellite growths. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

-

Cryo-Cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This is a critical step to minimize thermal vibrations of the atoms and prevent radiation damage from the intense X-ray beam, leading to higher quality data.[13]

-

Diffractometer Setup: Mount the crystal on the goniometer of the diffractometer. Perform initial test exposures to determine the crystal quality and to find the preliminary unit cell parameters.[12]

-

Data Collection Strategy: Based on the determined crystal system and unit cell, devise a data collection strategy. This typically involves rotating the crystal through a range of 180° or more, collecting a series of diffraction images (frames) at small angular increments (e.g., 0.5-1.0° per frame). The goal is to collect a complete and redundant dataset.

-

Data Processing: After collection, the raw images are processed.

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

-

Integration: The intensity of each diffraction spot is measured and integrated.[14]

-

Scaling and Merging: Data from all frames are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce the final reflection file (e.g., an HKL file).

-

From Data to Model: Structure Solution and Refinement

With a processed data file, the computational work of determining the atomic structure begins. This involves solving the "phase problem" and then refining the resulting model to best fit the experimental data.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes (|F|²). However, to calculate the electron density map (which reveals the atomic positions), both the amplitudes and their corresponding phases are required. Since the phases are lost in the experiment, this constitutes the central "phase problem" of crystallography. For small molecules like thiazole derivatives, Direct Methods are the standard approach for solving this problem.[13] These methods use statistical relationships between the structure factor amplitudes to directly estimate the phases, generating an initial electron density map from which the first atomic positions can be identified.[13]

Structure Refinement: Optimizing the Model

The initial model from the solution step is an approximation. Structure refinement is an iterative process that optimizes this model to achieve the best possible fit to the measured diffraction data.[15][16]

-

Least-Squares Refinement: The most common technique is least-squares refinement, which systematically adjusts model parameters (atomic coordinates, atomic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[13][15]

-

Refinement Indicators: The quality of the fit is monitored using several metrics:

-

R1: The traditional R-factor, which is a measure of the agreement between observed and calculated amplitudes. Values below 0.05 (5%) are generally considered good for small molecules.

-

wR2: A weighted R-factor based on intensities (F²) that is statistically more robust.

-

Goodness-of-Fit (GooF): Should be close to 1.0 for a good model and proper weighting.

-

-

Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals regions where the model is incorrect. Large positive peaks indicate missing atoms, while negative troughs suggest atoms that are misplaced or incorrectly assigned.

-

Hydrogen Atoms: Hydrogen atoms are weak X-ray scatterers and are often difficult to locate directly from the electron density map.[16] In standard small-molecule crystallography, they are typically placed in geometrically calculated positions and refined using a "riding model."[16]

-

Final Output: The process concludes when the model converges, meaning further refinement cycles do not significantly improve the fit. The final validated model is saved in a standard format, the Crystallographic Information File (CIF) , which contains all information about the experiment and the final structure.

Structural Insights: Analysis and Interpretation

The refined crystal structure is a rich source of chemical information. A thorough analysis reveals details about the molecule's conformation, its packing in the solid state, and the specific intermolecular forces that govern its assembly.

Molecular Conformation and Geometry

The primary result is the precise 3D arrangement of the atoms. Analysis of bond lengths, bond angles, and torsion angles provides a definitive picture of the molecule's conformation. For this compound derivatives, key points of interest include:

-

The planarity of the thiazole ring.

-

The dihedral angle between the thiazole ring and the 2-methoxyphenyl ring, which describes the rotational orientation of these two key fragments.[17]

-

The conformation of the methoxy and carbaldehyde substituents.

Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The crystal packing is determined by a network of non-covalent interactions that hold the molecules together. Understanding these interactions is crucial, as they can influence physical properties and provide models for biological receptor-ligand interactions. Common interactions include C-H···O and C-H···N hydrogen bonds, π-π stacking between aromatic rings, and C-H···π interactions.[17][18]

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[19][20]

-

d_norm Surface: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Bright red spots on the surface indicate close contacts that are shorter than the van der Waals radii, representing key interactions like hydrogen bonds.[19]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, providing a quantitative breakdown of the contribution of each type of interaction to the overall crystal packing.[19][21] For example, a fingerprint plot can reveal that H···H contacts account for 40% of the surface, C···H/H···C contacts for 25%, O···H/H···O contacts for 15%, etc.[21]

Caption: Relationship between molecular structure and analytical tools.

Database Validation

The final structure should be compared with existing structures in crystallographic databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and organometallic crystal structures.[22] A search of the CSD for related thiazole derivatives can validate observed geometric parameters and reveal common packing motifs or unusual structural features.[21][23]

Data Presentation

Clear presentation of crystallographic data is essential for publication and validation. The following table summarizes the key parameters that are typically reported.

| Parameter | Value (Illustrative Example) | Significance |

| Empirical Formula | C11H9NO2S | Chemical composition of the molecule. |

| Formula Weight | 219.26 | Molecular mass. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the cell shape. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell.[24] |

| Unit Cell Dimensions | a = 8.51 Å, b = 15.23 Å, c = 9.87 Å | The lengths of the unit cell edges. |

| α = 90°, β = 105.3°, γ = 90° | The angles between the unit cell edges. | |

| Volume (V) | 1234.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature | 100(2) K | The temperature at which data were collected. |

| Wavelength (λ) | 0.71073 Å (Mo Kα) | The wavelength of the X-rays used. |

| Reflections collected | 9876 | Total number of diffraction spots measured. |

| Independent reflections | 2543 [R(int) = 0.035] | Number of unique reflections after merging. |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 | Indicators of the final model's agreement with the data. |

| Goodness-of-fit (S) | 1.03 | Should be close to 1 for a good refinement. |

Conclusion

X-ray crystallography provides an unparalleled level of detail into the molecular world of this compound derivatives. It transforms these vital synthetic intermediates from two-dimensional chemical drawings into precise, three-dimensional models. This structural knowledge is not merely academic; it is a critical asset in modern drug discovery, enabling scientists to understand how a molecule's shape and electronic properties drive its biological function. By mastering the techniques outlined in this guide—from the meticulous growth of a single crystal to the sophisticated analysis of its structure—researchers can accelerate the development of new and more effective therapeutic agents.

References

- SPT Labtech. Chemical crystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXpbDuAb4B2et6zUf1e9BeWzDBM35uyWTibI1cb_J66xsKa0GrwjDGmP5nIX2V1HKi0xjgajMe-0aBpKX7SzqWzqdo5nPjkUjqQyPu7zFQ-WUlbCPpgx3XhtjPBOFyaOyKHwCLsH_ExlDvjL6OeKGQylcs8TiTRSGv6g4T_l-YGl4PBP-P8zQCSZY=]

- Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3CDqFcl47SAgwadxFm9864b75NUDpR0LSqaA63K0qweG4XD4f7pip2dhzbHrEZqgDguYQN74V2nG0xgyrPTA50W571GHFYmDBA17yMFlQ-SYsSzLWf9-9-agAVg4v2WQj21vGGAyVk6HagG4U2TybrDFw]

- Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhGUNrh8Z7R-wnRp5Hrd7BqPtAVltoMNplWDtO7SzsnA55ENoAADOILIiFaXan6vAMmofE8ffAOa6QKfurGZl3RbWIPVOWa_oxza0dJpAwaSEaotUxXeNZxr3JCMV9SK-KuVKsTq_BBMMz5GvUARwxN3BRX_bTgdKRgVFc]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1095–1103. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4971900/]

- Acta Crystallographica Section E. (2018). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6120422/]

- ResearchGate. New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. [URL: https://www.researchgate.net/publication/327357597_New_thiazole_derivatives_Synthesis_X-ray_crystal_structure_Hirshfeld_surface_analysis_and_biological_evaluations_as_potential_antimicrobial_and_antitumor_agents]

- Crystallization of small molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3KpzdtRBS3pjA_bq2_KRmq37FtJsdtA4ZlrMDWXqqynys02qC6Lo_JqNohB8sgMlVT_XFNdPCRUVey6WXBXg_zV-fm3GfHpO9JZuNFAPRSuBVFTdGNXt1CZoYl9thwmsUuDdaiRnP-PlEJ265H-aAZejUiazf9TlRfWigzbd-10GGsGYI6YYN]

- ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules. [URL: https://eprints.soton.ac.uk/475453/]

- IUCr. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. [URL: https://journals.iucr.org/e/issues/2025/08/00/dz5246/]

- ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. [URL: https://www.researchgate.net/publication/392095689_Synthesis_crystal_structure_and_Hirshfeld_surface_analysis_of_5-methyl-2-13-thiazol-2-ylsulfanyl-134-thiadiazole]

- PubMed. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [URL: https://pubmed.ncbi.nlm.nih.gov/35317817/]

- Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. [URL: https://www.rsc.org/books/pharmaceutical-crystallography/chapter/111505/refining-x-ray-crystal-structures]

- MIT OpenCourseWare. Structure refinement. [URL: https://ocw.mit.edu/courses/5-069-crystal-structure-refinement-spring-2007/555891338d1e43477176465839b97771_lecture_04.pdf]

- Chem-Impex. This compound. [URL: https://www.chem-impex.com/products/2-2-methoxyphenyl-thiazole-4-carbaldehyde]

- The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [URL: https://portlandpress.

- Stanford University. Refinement of X-ray Crystal Structures. [URL: https://web.stanford.edu/class/slac/625/notes/cns/cns_r5.pdf]

- Chem-Impex. 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde. [URL: https://www.chem-impex.com/products/2-4-methoxyphenyl-thiazole-4-carbaldehyde]

- ResearchGate. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. [URL: https://www.researchgate.net/publication/368297405_Synthesis_X-Ray_Structure_Analysis_Computational_Investigations_and_In_Vitro_Biological_Evaluation_of_New_Thiazole-Based_Heterocycles_as_Possible_Antimicrobial_Agents]

- Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. [URL: https://nanomedres.us/index.php/nmrj/article/view/281]

- ResearchGate. Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. [URL: https://www.researchgate.net/publication/287140733_Synthesis_and_Antimicrobial_Activity_of_Novel_24-Disubstituted_Thiazoles]

- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 64(Pt 1), 1–13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2257876/]

- Physical Sciences Data science Service. Cambridge Structural Database (CSD). [URL: https://www.psds.ac.uk/csd]

- Sharshira, E. M., & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 88-93. [URL: http://article.sapub.org/10.5923.j.ajoc.20120204.05.html]

- PubMed Central. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5290470/]

- Pisano, M. B. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4991. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370611/]

- National Institutes of Health. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8581696/]

- PubMed Central. (2022). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8729584/]

- MDPI. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [URL: https://www.mdpi.com/1420-3049/25/11/2513]

- MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [URL: https://www.mdpi.com/1420-3049/28/5/2301]

- De Gruyter. (2016). Crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, C13H10N2OS. [URL: https://www.degruyter.com/document/doi/10.1515/ncrs-2016-0153/html]

- Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current protocols in pharmacology, Chapter 7, Unit7.3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233073/]

- CCDC. Access Structures. [URL: https://www.ccdc.cam.ac.uk/structures/]

- Chem-Impex. 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. [URL: https://www.chem-impex.com/products/2-3-methoxyphenyl-thiazole-4-carbaldehyde]

- R Discovery. (2014). Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. [URL: https://rdiscover.com/paper/258529329/molecular-structure-investigation-by-ab-initio-dft-and-x-ray-diffraction-of-thiazole-derived-compound]

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [URL: https://www.mdpi.com/1420-3049/24/9/1741]

- KAUST Repository. (2022). CCDC 2179030: Experimental Crystal Structure Determination. [URL: https://repository.kaust.edu.sa/handle/10754/672159]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 4. chemimpex.com [chemimpex.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. portlandpress.com [portlandpress.com]

- 15. books.rsc.org [books.rsc.org]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Search - Access Structures [ccdc.cam.ac.uk]

- 23. DSpace [repository.kaust.edu.sa]

- 24. researchgate.net [researchgate.net]

Mechanism of Hantzsch thiazole synthesis for 2-arylthiazoles

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, tolerance of a wide range of functional groups, and consistently high yields make it the preferred method for accessing the medicinally vital 2-arylthiazole core. By understanding the underlying mechanism and the causality behind each experimental step, researchers and drug development professionals can confidently and efficiently leverage this classic reaction to advance their scientific objectives. Modern adaptations, including the use of microwave irradiation or novel catalysts, continue to enhance its efficiency, ensuring its relevance for years to come. [5][15]

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- CUTM Courseware. Thiazole.

- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.

- ResearchGate. The Hantzsch Thiazole Synthesis.

- Al-Ostath, A., et al. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

- Nefzi, A., et al. (2004). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of Organic Chemistry.

- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science.

- ResearchGate. Hantzsch thiazole synthesis.

- Jilalat, A. E., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Nefzi, A., et al. (2004). Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides. The Journal of Organic Chemistry.

- Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. JAPPS: Journal of Applied Pharmaceutical Science.

- Genc, N., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.

- University of Liverpool. Hantzsch Thiazole Synthesis.

- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.

- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.

- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- Organic Chemistry Portal. Thiazole synthesis.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biological Activity of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde and its Derivatives

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in the realm of drug discovery. Its unique structural and electronic properties, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it a versatile building block for designing novel therapeutic agents.[1] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide focuses on a specific, promising member of this class: 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde. While direct biological data on this exact molecule is nascent, its structural motifs are present in numerous biologically active compounds. This document will, therefore, explore the established activities of closely related analogs to provide a predictive framework for its potential applications and to guide future research endeavors. We will delve into the mechanistic underpinnings of these activities, provide actionable experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.

The Compound Profile: this compound

This compound is a versatile chemical intermediate characterized by a thiazole core, a methoxyphenyl group at the 2-position, and a reactive carbaldehyde (aldehyde) group at the 4-position.[6] This aldehyde functionality is a key feature, serving as a synthetic handle for the creation of a diverse library of derivatives through reactions like condensation and reductive amination, thereby enabling extensive exploration of the chemical space for drug development.[6][7]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉NO₂S

-

Molecular Weight: 219.26 g/mol

-

Key Features:

-

Thiazole Ring: The core heterocyclic scaffold responsible for a wide range of bioactivities.

-

2-Methoxyphenyl Group: This substitution can influence the compound's lipophilicity, metabolic stability, and specific interactions with target proteins.

-

4-Carbaldehyde Group: A reactive functional group that is pivotal for synthetic diversification and the generation of novel analogs.[6]

-

Synthesis of the Thiazole Core: The Hantzsch Condensation

The synthesis of the thiazole nucleus is most classically achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. While specific synthesis protocols for this compound are proprietary or embedded within broader research, a general and illustrative workflow for creating such a scaffold is presented below. The synthesis of many iminothiazolines, a related structure, also begins with this foundational reaction.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Quantitative Data on Anticancer Activity:

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Derivative 11c | HepG-2 (Liver) | ~4 µg/mL | [2] |

| Thiazole Derivative 6g | MCF-7 (Breast) | ~4 µg/mL | [2] |

| Thiazole Derivative 5b | MCF-7 (Breast) | 0.48 | [9] |

| Thiazole Derivative 5b | A549 (Lung) | 0.97 | [9] |

| Thiazole Derivative 3b | PI3Kα (Enzyme Assay) | 0.086 | [10] |

| Thiazole Derivative 3b | mTOR (Enzyme Assay) | 0.221 | [10] |

| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [8] |

Antimicrobial Activity

The thiazole nucleus is a component of many compounds with significant antibacterial and antifungal properties. [11][12]Their mechanism of action can vary, but they often target essential microbial processes.

-

Antibacterial Activity: Thiazole derivatives have shown efficacy against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. [2][11][13]Some novel thiazole compounds have demonstrated synergistic effects with existing antibiotics like vancomycin, even re-sensitizing resistant strains such as vancomycin-resistant S. aureus (VRSA). [14]* Antifungal Activity: The antifungal potential of thiazoles has been evaluated against various pathogenic fungi, including Candida albicans, Geotrichum candidum, and Trichophyton rubrum. [12][15]Certain derivatives have shown potent activity, highlighting their potential for development as novel antifungal agents. [15]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways. [5][16]

-

Mechanism of Action: A key target in inflammation is the inducible nitric oxide synthase (iNOS) enzyme, which produces nitric oxide (NO), a pro-inflammatory mediator. Some thiazole derivatives have been shown to act as iNOS inhibitors, reducing the production of NO. [17]They can achieve this by blocking the binding of the substrate, L-arginine, to the active site of the enzyme. [17]Studies have demonstrated that these compounds can reduce the acute phase bone marrow response and mitigate nitro-oxidative stress in in vivo models of inflammation. [17][18]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To evaluate the anticancer potential of a compound like this compound or its derivatives, a primary screening for cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (or its derivative) in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with medium and vehicle (DMSO) as a negative control.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 48 to 72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

-

-

MTT Reagent Addition:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if necessary).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Future Perspectives and Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the established biological importance of the thiazole scaffold. The extensive research on related thiazole derivatives strongly suggests its potential as a precursor for novel agents with anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on:

-

Synthesis of a Focused Library: Leveraging the aldehyde functional group to synthesize a diverse library of derivatives (e.g., Schiff bases, hydrazones, amides) to explore structure-activity relationships (SAR).

-

Broad Biological Screening: Subjecting the parent compound and its derivatives to a wide range of biological assays to identify lead compounds for specific therapeutic areas.

-

Mechanistic Elucidation: For any identified active compounds, detailed mechanistic studies should be performed to identify their specific molecular targets and pathways of action.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). MDPI.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.).

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central.

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing.

- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.

- Synthesis, anticancer activity and mechanism of action of new thiazole deriv

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.

- This compound. (n.d.). Chem-Impex.

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde. (n.d.). Chem-Impex.

- Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal.

- Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Unknown Source.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). Unknown Source.

- Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. (n.d.). Unknown Source.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. (2025).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central.

- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (n.d.).

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.

- Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. (2023). Unknown Source.

- Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (n.d.). PubMed Central.

- Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. (2018). Al-Nahrain Journal of Science.

- 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde. (n.d.). Chem-Impex.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpmr.com [wjpmr.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde: A Versatile Heterocyclic Building Block in Modern Synthesis

Abstract: This technical guide provides an in-depth exploration of 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its physicochemical properties, delineate its primary synthetic pathways with mechanistic insights, and explore its rich reactivity profile. The document highlights its role as a pivotal intermediate in the development of advanced materials and therapeutic agents, substantiated by detailed experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for innovative applications.

Core Characteristics: Physicochemical and Spectroscopic Profile

This compound is a pale yellow solid at room temperature.[1] Its structure, featuring a thiazole core, an aldehyde functional group, and a methoxyphenyl substituent, provides a unique combination of stability and reactivity.[1] This trifecta of functional components makes it a highly valuable and versatile intermediate in multi-step organic synthesis.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for handling, storage, and reaction planning.

| Property | Value | Reference |

| CAS Number | 885279-11-8 | [1] |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1][4] |

| MDL Number | MFCD06738365 | [1] |

Spectroscopic Profile

The structural characterization of this compound is confirmed through standard spectroscopic techniques. The following data represents a typical analytical profile.

| Technique | Expected Chemical Shifts / Wavenumbers | Assignment |

| ¹H NMR | δ ~9.9 ppm (s, 1H)δ ~8.2 ppm (s, 1H)δ 7.0-7.8 ppm (m, 4H)δ ~3.9 ppm (s, 3H) | Aldehyde (-CHO)Thiazole (C5-H)Aromatic (Methoxyphenyl)Methoxy (-OCH₃) |

| ¹³C NMR | δ ~188 ppmδ ~168 ppmδ ~157 ppmδ ~148 ppmδ 112-133 ppmδ ~56 ppm | Aldehyde (C=O)Thiazole (C2)Aromatic (C-OCH₃)Thiazole (C4)Aromatic & Thiazole (C5)Methoxy (-OCH₃) |

| IR (cm⁻¹) | ~1690 cm⁻¹ (strong)~1600, 1490 cm⁻¹ (medium)~1250 cm⁻¹ (strong)~2820, 2720 cm⁻¹ (medium) | C=O Stretch (Aldehyde)C=C Stretch (Aromatic)C-O Stretch (Aryl Ether)C-H Stretch (Aldehyde) |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The premier method for constructing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl and a thioamide.[5][6] This pathway offers a reliable and high-yielding route to the title compound.

Caption: General workflow for the Hantzsch synthesis.

Mechanistic Causality

The reaction is initiated by the nucleophilic sulfur atom of 2-methoxythiobenzamide attacking the electrophilic carbonyl carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbon bearing the halogen. The subsequent dehydration of the resulting thiazoline intermediate yields the stable, aromatic thiazole ring. The choice of a polar solvent like ethanol is crucial as it facilitates the dissolution of the starting materials and stabilizes the charged intermediates formed during the reaction.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

-

2-Methoxythiobenzamide (1.0 eq)

-

3-Bromo-2-oxopropanal (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxythiobenzamide (1.0 eq) in anhydrous ethanol.

-

Addition of Reactant: Add 3-bromo-2-oxopropanal (1.1 eq) to the solution. Rationale: A slight excess of the halo-aldehyde ensures complete consumption of the thioamide.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Rationale: The product is organic-soluble and will partition into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash with brine solution to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility